3-bromo-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile
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Overview
Description
3-bromo-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with a bromine atom at the 3-position and a cyano group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by bromination and subsequent cyclization . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reactions are typically carried out in solvents like dimethylformamide or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The cyano group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of a base and a polar aprotic solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Cyclization Reactions: Catalysts such as palladium or copper may be used to facilitate cyclization.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while cyclization reactions can produce fused heterocyclic compounds with potential biological activity.
Scientific Research Applications
3-bromo-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes and receptors, such as tropomyosin receptor kinases (TRKs), which are associated with cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-bromo-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets. For example, as a TRK inhibitor, it binds to the kinase domain of the receptor, preventing its activation and subsequent signal transduction . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound may also interact with other proteins and enzymes, modulating their activity and affecting various cellular pathways.
Comparison with Similar Compounds
3-bromo-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile can be compared with other pyrazolopyridine derivatives:
1H-pyrazolo[3,4-b]pyridine: This compound has a different fusion pattern and may exhibit different biological activities.
1H-pyrazolo[4,3-b]pyridine: Similar in structure but with variations in substitution patterns, leading to different chemical and biological properties.
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a pyrrole ring fused to a pyridine ring, used in similar applications but with distinct activity profiles.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity, making it a valuable compound in research and development.
Properties
CAS No. |
2091048-61-0 |
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Molecular Formula |
C7H3BrN4 |
Molecular Weight |
223.03 g/mol |
IUPAC Name |
3-bromo-2H-pyrazolo[4,3-c]pyridine-7-carbonitrile |
InChI |
InChI=1S/C7H3BrN4/c8-7-5-3-10-2-4(1-9)6(5)11-12-7/h2-3H,(H,11,12) |
InChI Key |
IKEODOUXLUVXOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NNC(=C2C=N1)Br)C#N |
Purity |
95 |
Origin of Product |
United States |
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